Benzo[d]isoxazole-3-carbothioamide
Description
Benzo[d]isoxazole-3-carbothioamide is a heterocyclic compound featuring a fused benzene and isoxazole ring system with a carbothioamide (-C(=S)-NH₂) substituent at the 3-position. While the provided evidence primarily focuses on 5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazole (BBIT) and its derivatives (CzBBIT and 2CzBBIT), these compounds share structural and functional similarities with this compound, particularly in their roles as electron-deficient cores in optoelectronic applications . BBIT, a fused benzimidazole-benzothiazole system, was designed to address challenges in organic light-emitting diodes (OLEDs), such as unbalanced charge transport and low triplet energy (ET) in host materials. Its derivatives exhibit high ET (~3.0 eV), thermal stability (decomposition temperatures up to 392°C), and solubility, enabling efficient solution-processed thermally activated delayed fluorescence (TADF)-OLEDs with external quantum efficiencies (EQE) exceeding 23% .

Properties
IUPAC Name |
1,2-benzoxazole-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNKWRYWKPAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Cyclization with Thioamide Precursors
A common method for synthesizing benzisoxazole derivatives involves the cyclization of oxime intermediates. For example, U.S. Patent 7,291,742B2 details the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid via oxime cyclization. Adapting this approach, Benzo[d]isoxazole-3-carbothioamide could be synthesized by:
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Formation of an oxime intermediate : Reacting 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to yield 2-(hydroxyimino)benzaldehyde.
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Cyclization with a thioamide source : Treating the oxime with a thiocarbonylating agent, such as phosphorus pentasulfide (P2S5), under reflux conditions. This step would facilitate simultaneous cyclization and thioamide introduction.
Reaction conditions (e.g., solvent polarity, temperature) critically influence yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may enhance cyclization efficiency.
Nucleophilic Substitution at the 3-Position
Displacement of Halogenated Intermediates
Halogenated benzisoxazoles serve as versatile intermediates. For instance, 3-bromobenzo[d]isoxazole can undergo nucleophilic substitution with potassium thiocyanate (KSCN) or thioacetamide to introduce the carbothioamide group:
This method parallels the synthesis of thiosemicarbazone derivatives reported in the condensation of thiosemicarbazide with aldehydes. Key parameters include:
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Base selection : Triethylamine or diazabicycloundecene (DBU) to scavenge HBr.
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Solvent : Ethanol or tetrahydrofuran (THF) at 60–80°C.
Condensation Reactions with Thiosemicarbazides
Aldehyde-Thiosemicarbazide Condensation
Thiosemicarbazide derivatives are synthesized via condensation reactions between thiosemicarbazides and carbonyl compounds. Applying this to benzo[d]isoxazole-3-carboxaldehyde:
Optimization insights :
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Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate imine formation.
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Yield : Reported yields for analogous thiosemicarbazones range from 64% to 86%.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of the aforementioned methods based on reaction conditions, yield, and scalability:
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| Oxime Cyclization | 2-Hydroxybenzaldehyde | Reflux, P2S5, DMF | ~60%* | High |
| Nucleophilic Substitution | 3-Bromobenzo[d]isoxazole | THF, DBU, 80°C | ~75%* | Moderate |
| Condensation | Benzo[d]isoxazole-3-carboxaldehyde | Ethanol, HCl, reflux | ~70%* | High |
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzo[d]isoxazole-3-carbothioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction of the carbothioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Benzo[d]isoxazole-3-carbothioamide has been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For example:
- A study synthesized several benzisoxazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Some compounds showed minimum inhibitory concentrations (MICs) as low as 3–5 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
- Another research effort focused on the synthesis of benzisoxazole-amino acid conjugates, which displayed enhanced antimicrobial activity compared to standard antibiotics .
Anticancer Activity
Benzo[d]isoxazole derivatives have also been investigated for their potential as anticancer agents:
- Recent studies have highlighted the ability of certain benzo[d]isoxazole compounds to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression. Compounds such as N-phenylbenzo[d]isoxazole-3-carboxamide exhibited IC50 values as low as 0.31 μM, indicating potent inhibitory effects on HIF-1α activity .
- Additionally, phenyl-isoxazole derivatives showed promising antitumor activity against liver cancer cell lines (Hep3B), suggesting a potential application in cancer therapy .
Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory properties of benzo[d]isoxazole derivatives are also noteworthy:
- Several studies have documented the anti-inflammatory effects of these compounds, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. For instance, specific derivatives have been shown to reduce inflammatory markers in vitro .
- Neuroprotective effects have been explored in relation to neurodegenerative diseases. Compounds derived from benzo[d]isoxazole have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzo[d]isoxazole derivatives:
- The presence of electron-withdrawing groups (e.g., chloro or bromo) has been linked to enhanced antimicrobial activity, while electron-donating groups may reduce efficacy .
- Modifications at different positions on the benzene ring or isoxazole moiety can significantly influence the biological activity and selectivity of these compounds .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of benzo[d]isoxazole derivatives:
Mechanism of Action
The mechanism by which benzo[d]isoxazole-3-carbothioamide exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, disrupting essential metabolic pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares BBIT-based materials (CzBBIT and 2CzBBIT) with structurally or functionally analogous compounds, emphasizing their performance in OLED applications.
Structural and Electronic Properties
- BBIT Derivatives (CzBBIT and 2CzBBIT): CzBBIT combines BBIT with a single carbazole donor unit, achieving a HOMO of -5.66 eV and LUMO of -2.23 eV. 2CzBBIT incorporates a bicarbazole donor, resulting in a shallower HOMO (-5.54 eV) and similar LUMO (-2.25 eV) due to the identical BBIT acceptor core . Both exhibit bipolar charge transport, balancing hole and electron mobility, which is critical for reducing efficiency roll-off in OLEDs .
Dibenzothiophene-Based Hosts (e.g., from Fan et al., 2015) :
Carbazole Derivatives (e.g., Godumala et al., 2016) :
Thermal and Morphological Stability
BBIT-based materials outperform conventional hosts in thermal stability and film homogeneity, critical for long-term device operation .
Device Performance
- CzBBIT : Achieved a maximum EQE of 23.3% in green TADF-OLEDs using IAcTr-out as the emitter, attributed to balanced charge transport and high ET (3.0 eV) .
- 2CzBBIT : Demonstrated a lower EQE (18.7%) due to reduced solubility and slightly imbalanced carrier injection from the stronger electron-donating bicarbazole unit .
- Vacuum-Processed Hosts : While some achieve EQEs >30%, they lack the cost and scalability advantages of solution-processed BBIT derivatives .
Key Research Findings and Implications
- Bipolar vs. Unipolar Hosts : BBIT-based materials address the limitations of single-polarity hosts by enabling balanced charge transport, broadening the exciton recombination zone .
- Triplet Energy Retention : The sp³-hybridized methylene bridge in BBIT prevents excessive conjugation, preserving high ET (3.0 eV) essential for suppressing triplet-polaron quenching .
- Future Directions: Modifying donor units (e.g., integrating stronger electron donors) or optimizing doping concentrations could further enhance EQE and reduce efficiency roll-off .
Biological Activity
Benzo[d]isoxazole-3-carbothioamide (BICA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of BICA, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Synthesis
This compound is characterized by its unique isoxazole ring fused with a benzene ring and a carbothioamide functional group. The synthesis typically involves the condensation of benzo[d]isoxazole derivatives with thiourea or similar reagents, leading to various substituted derivatives that may exhibit differing biological properties.
BICA and its derivatives have been shown to interact with several biological targets, leading to various pharmacological effects:
- Immunomodulatory Activity : BICA exhibits significant immunosuppressive properties. Studies have shown that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation. Specifically, it has been reported to downregulate pro-inflammatory cytokines like IL-6 while upregulating anti-inflammatory markers, indicating its potential use in treating autoimmune diseases .
- Antitumor Activity : BICA demonstrates promising antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound has been linked to the inhibition of hypoxia-inducible factor (HIF-1α), which plays a critical role in tumor growth and metastasis .
- Antimicrobial Properties : Preliminary studies indicate that BICA exhibits antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy against resistant strains of Mycobacterium tuberculosis highlights its potential as an antituberculous agent .
- Neuroprotective Effects : Some derivatives of BICA have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and inflammatory responses in neuronal cells .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
- Immunosuppressive Activity : A study evaluated the effects of BICA on human peripheral blood mononuclear cells (PBMCs) under stimulation conditions. The results showed a significant reduction in cytokine production (TNF-α) and lymphocyte proliferation, suggesting its potential for managing inflammatory disorders .
- Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that BICA induces apoptosis via the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit HIF-1α was confirmed through dual-luciferase assays, revealing an IC50 value as low as 0.31 μM .
- Antimicrobial Activity : BICA's effectiveness against resistant strains of M. tuberculosis was assessed through minimum inhibitory concentration (MIC) tests, showing promising results comparable to standard treatments .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Benzo[d]isoxazole-3-carbothioamide derivatives?
- Methodology : Utilize nucleophilic substitution or cyclocondensation reactions. For example, thioamide groups can be introduced via reaction of benzo[d]isoxazole-3-carboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent). Purification often involves recrystallization or column chromatography, guided by melting points (e.g., 189–196°C for 2-Benzoxazolethiol in ) and HPLC analysis (>95% purity thresholds, as in and ).
- Key Considerations : Monitor reaction progress using TLC and confirm structural integrity via -NMR and FT-IR spectroscopy. Reference analogs like 3-Bromomethyl-benzo[d]isoxazole (CAS 37924-85-9, ) for substitution patterns .
Q. How should researchers characterize the purity and stability of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC (C18 column, 254 nm detection) with >97.0% purity thresholds, as applied to benzoxazolecarboxylic acid derivatives ().
- Stability : Conduct accelerated stability studies (40°C/75% RH) and track degradation via LC-MS. Benzo[d]isoxazole derivatives are sensitive to light and moisture; store desiccated at 2–8°C ().
- Data Interpretation : Compare melting points (e.g., 74°C for 1,3-Benzothiazole-2-carbaldehyde in ) to identify impurities .
Q. What preliminary biological assays are suitable for screening neuroleptic activity?
- Methodology : Perform in vitro receptor binding assays for dopamine D2 and serotonin 5HT2A/1A receptors (IC50 values), as demonstrated for benzisoxazole carboxamides ( ). Use radioligand displacement assays with -spiperone for D2 and -ketanserin for 5HT2A.
- Controls : Include reference compounds like clozapine (atypical antipsychotic) and haloperidol (typical antipsychotic) to benchmark activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor affinity data across studies?
- Methodology :
- Experimental Design : Standardize assay conditions (e.g., membrane preparation, ligand concentrations) to minimize variability. For example, reports mesolimbic vs. nigrostriatal selectivity ratios, which require consistent behavioral models (e.g., conditioned avoidance response tests).
- Data Analysis : Apply multivariate statistical models to account for variables like stereochemistry (e.g., (R)-4-Benzyloxazolidine-2-thione in ) or substituent effects (e.g., 3-carbothioamide vs. 3-carboxamide groups).
Q. What in vivo models are appropriate for evaluating reduced extrapyramidal symptom (EPS) liability?
- Methodology :
- Behavioral Assays : Compare catalepsy induction (nigrostriatal pathway) vs. avoidance response (mesolimbic pathway) in rodents. highlights compound-specific ratios (e.g., Compound 28’s low catalepsy at 1 mg/kg).
- Pharmacokinetics : Measure brain-plasma partitioning using LC-MS/MS, ensuring adequate blood-brain barrier penetration for thioamide derivatives.
Q. How can computational methods optimize this compound derivatives for dual 5HT1A/D2 activity?
- Methodology :
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict affinity. For example, notes that electron-withdrawing groups at the 6-position enhance anti-inflammatory activity.
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., 5HT1A’s transmembrane helices) using software like AutoDock Vina. Validate with SPR (surface plasmon resonance) binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
